molecular formula C7H11N3O B163782 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one CAS No. 1215484-46-0

2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one

Cat. No. B163782
M. Wt: 153.18 g/mol
InChI Key: BFLCRUVCGPMVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one, also known as THPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. THPP is a pyrazolopyridine derivative that has a unique chemical structure, which makes it an attractive target for synthesis and investigation.

Mechanism Of Action

2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one acts on the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety, depression, and seizures. 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.

Biochemical And Physiological Effects

2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of neuronal excitability. 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has several advantages for use in laboratory experiments, including its high potency and selectivity for the GABA-A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one also has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one, including the development of new drugs based on its chemical structure, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to understand the long-term effects of 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one and its potential for drug interactions.

Synthesis Methods

2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one can be synthesized through several methods, including the reaction of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine with acetylacetone in the presence of a catalyst. Another method involves the reaction of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine with ethyl acetoacetate in the presence of a catalyst.

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, which make it a promising candidate for the development of new drugs for the treatment of neurological disorders.

properties

CAS RN

1215484-46-0

Product Name

2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H11N3O/c1-10-7(11)5-2-3-8-4-6(5)9-10/h8-9H,2-4H2,1H3

InChI Key

BFLCRUVCGPMVCK-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(N1)CNCC2

Canonical SMILES

CN1C(=O)C2=C(N1)CNCC2

synonyms

3H-Pyrazolo[3,4-c]pyridin-3-one, 1,2,4,5,6,7-hexahydro-2-Methyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.